molecular formula C12H17BrN2O3 B13062347 tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B13062347
M. Wt: 317.18 g/mol
InChI Key: ZZMYBWVVIYBWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate (Molecular Formula: C12H17BrN2O3, Molecular Weight: 317.18) is a key chemical intermediate in pharmaceutical research and organic synthesis . The compound features a bromomethyl functional group attached to a fused isoxazolopyridine core, which is protected by a tert-butoxycarbonyl (Boc) group on the secondary amine . This specific molecular architecture makes it a versatile building block, particularly for the functionalization of the core structure via further substitution reactions where the bromine atom serves as a good leaving group. While the exact research applications for this specific derivative are not fully detailed in the available literature, its close structural analog, tert-Butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1251014-58-0), is a known precursor, suggesting this bromomethyl compound is a valuable intermediate for accessing more complex molecules in medicinal chemistry campaigns, such as the development of kinase inhibitors or other biologically active heterocycles . The presence of the Boc group also offers synthetic flexibility, as it can be readily removed under mild acidic conditions to reveal the free amine for further derivatization. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-5-4-10-8(7-15)9(6-13)14-18-10/h4-7H2,1-3H3

InChI Key

ZZMYBWVVIYBWLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

    Bromomethylation: The next step involves the introduction of the bromomethyl group. This can be accomplished by treating the isoxazole intermediate with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted isoxazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate can be contextualized by comparing it to analogous bicyclic tert-butyl-protected heterocycles. Key differences arise in the heteroatom composition, substituent groups, and resulting reactivity. Below is a detailed analysis:

Structural Analogues with Varied Heterocycles

Compound Name CAS Number Molecular Formula Heterocycle Core Substituent Key Properties/Applications Source
This compound Not provided C₁₂H₁₆BrN₂O₃ Isoxazolo[4,5-c]pyridine Bromomethyl Alkylation agent, intermediate in drug synthesis
tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate 1253654-37-3 C₁₁H₁₅BrN₂O₂S Thiazolo[4,5-c]pyridine Bromo Cross-coupling reactions (e.g., Suzuki)
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-05-0 C₁₁H₁₆N₃O₂S Thiazolo[5,4-c]pyridine Amino PROTAC synthesis, peptide mimetics
tert-Butyl 3-(aminomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate 1250997-56-8 C₁₂H₁₈N₃O₃ Isoxazolo[4,5-c]pyridine Aminomethyl Amine-mediated conjugation (e.g., amide bonds)
tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate 1250997-79-5 C₁₂H₁₉N₃O₃ Imidazo[4,5-c]pyridine Hydroxymethyl Prodrug development, solubility enhancement

Key Observations:

Heteroatom Influence :

  • Isoxazole (O/N) vs. Thiazole (S/N): The thiazolo derivatives exhibit reduced electronegativity compared to isoxazolo analogues, altering electronic properties and reactivity. For example, bromo-substituted thiazolo compounds (e.g., CAS 1253654-37-3) are more reactive in cross-coupling reactions due to sulfur’s polarizability .
  • Imidazole (N/N) cores (e.g., CAS 1250997-79-5) offer basicity and hydrogen-bonding capacity, making them suitable for targeting enzymatic active sites .

Substituent Effects: Bromomethyl (target compound): Acts as a versatile electrophile for SN2 reactions or metal-catalyzed couplings. Aminomethyl (CAS 1250997-56-8): Enables amide bond formation or reductive amination, useful in peptide-like scaffolds . Hydroxymethyl (CAS 1250997-79-5): Facilitates prodrug strategies or esterification for improved pharmacokinetics .

Research Findings and Data

Table 2: Commercial Availability and Pricing (Selected Examples)

Compound Name Supplier Packaging Price (USD)
tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5(4H)-carboxylate Santa Cruz Biotechnology 1 g $772
tert-Butyl 3-(aminomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate Crysdot 1 g $1,191

Biological Activity

tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, cytotoxic, and antioxidant activities, based on various studies and findings.

  • Molecular Formula : C12H17BrN2O3
  • Molecular Weight : 317.18 g/mol
  • CAS Number : 1513034-86-0
PropertyValue
Molecular FormulaC12H17BrN2O3
Molecular Weight317.18 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antibacterial Activity

Research has indicated that compounds containing halogen substituents exhibit strong antibacterial properties. In vitro studies have shown that tert-butyl derivatives can inhibit the growth of several bacterial strains. For example, a study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .

Cytotoxic Activity

Cytotoxicity studies have been conducted to assess the compound's effects on cancer cell lines. The compound was evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Preliminary results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating notable cytotoxic effects. For instance, related compounds showed IC50 values of 15.1 µM and 18.6 µM against HeLa cells .

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have shown that similar isoxazole derivatives exhibit significant scavenging activity, which may be extrapolated to this compound .

Case Studies

  • Case Study on Antibacterial Efficacy
    • Objective : Evaluate the antibacterial activity of isoxazole derivatives.
    • Methodology : Disk diffusion method against selected bacterial strains.
    • Results : Compounds with bromine substitutions showed enhanced inhibition zones compared to controls.
  • Cytotoxicity Assessment
    • Objective : Determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay for cell viability.
    • Results : The compound demonstrated significant cytotoxicity against both HeLa and MCF-7 cell lines with promising IC50 values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.